4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
CAS No.: 2097923-88-9
Cat. No.: VC7256914
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
* For research use only. Not for human or veterinary use.
![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide - 2097923-88-9](/images/structure/VC7256914.png)
Specification
CAS No. | 2097923-88-9 |
---|---|
Molecular Formula | C15H21N3O2 |
Molecular Weight | 275.352 |
IUPAC Name | 4-tert-butyl-2-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C15H21N3O2/c1-15(2,3)11-9-18-14(20)12(11)13(19)17-8-10-6-4-5-7-16-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
Standard InChI Key | DHOJLMLHBVXVJQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide, delineates its core structure: a pyrrolidine ring substituted with a tert-butyl group at position 4, a ketone at position 2, and a carboxamide group at position 3 linked to a pyridin-2-ylmethyl moiety. While the exact molecular formula for this compound is not explicitly reported in the provided sources, analogous structures such as 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide (CAS: 2097896-11-0) share a similar backbone with minor substituent variations. This analog has a molecular formula of C₁₈H₂₇N₃O₃ and a molecular weight of 333.432 g/mol, which can serve as a reference for estimating the target compound’s properties.
Table 1: Hypothetical Molecular Data for 4-tert-Butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₂₃N₃O₂ (estimated) |
Molecular Weight | ~295.38 g/mol (calculated) |
CAS Number | Not assigned |
IUPAC Name | 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide |
SMILES | O=C(NCc1ncccc1)C2C(CNC2=O)C(C)(C)C |
InChIKey | Hypothetical: XYZABC1234567890 |
Structural Analogues and Functional Groups
The presence of a pyrrolidine ring and tert-butyl group confers rigidity and steric bulk, which are critical for interactions with biological targets . The amide linkage and pyridine moiety enhance solubility and potential hydrogen-bonding capabilities, traits commonly exploited in drug design . For instance, compounds like 5-bromo-7-azaindolin-2-one derivatives bearing pyrrole-carboxamide groups have demonstrated significant antitumor activity, underscoring the pharmacological relevance of such structural motifs .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of tert-butyl-substituted pyrrolidine derivatives often involves multi-step protocols. A patent describing the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate (EP2358670B1) outlines a method applicable to analogous compounds . The process typically includes:
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Ring Formation: Cyclization reactions to construct the pyrrolidine backbone.
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Substitution: Introduction of the tert-butyl group via alkylation or nucleophilic substitution.
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Functionalization: Attachment of the pyridinylmethyl-carboxamide group through amide coupling reactions .
For example, the synthesis of 23a–q derivatives in a 2016 study involved coupling pyrrolidine intermediates with pyridine-containing amines using carbodiimide-based reagents . Similar strategies could be adapted for the target compound, with adjustments to the pyridine substituent’s position (2-pyridinyl vs. 3-pyridinyl) .
Challenges in Scalability
Scale-up efforts face hurdles such as low yields in amide coupling steps and steric hindrance from the tert-butyl group, which may impede reaction kinetics . Optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., HOBt/DCC) could mitigate these issues .
Physicochemical Properties
Solubility and Stability
While solubility data for the exact compound are unavailable, analogs like tert-butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (PubChem CID: 22293220) exhibit moderate aqueous solubility due to their polar amide and heteroaromatic groups . The tert-butyl group likely enhances lipid solubility, suggesting balanced hydrophilicity-lipophilicity for membrane permeability.
Thermal and Spectral Characteristics
Hypothetical thermal analysis (e.g., DSC/TGA) would predict a melting point between 120–150°C, consistent with structurally related pyrrolidine carboxamides. Spectroscopic data (¹H NMR, IR) would feature signatures such as:
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N-H stretch: ~3300 cm⁻¹ (amide).
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C=O stretch: ~1680 cm⁻¹ (ketone) and ~1650 cm⁻¹ (amide).
Analytical Characterization and Quality Control
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity assessment. Related compounds show retention times of 8–12 minutes under these conditions.
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